molecular formula C11H15NO3 B8194162 ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate

ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B8194162
M. Wt: 209.24 g/mol
InChI Key: KYPWRJDJFRDVCU-UHFFFAOYSA-N
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Description

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a pyrrolizine ring system. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of sodium hydride (NaH) in dry tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures (0°C) under a nitrogen atmosphere, followed by refluxing overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-methylene-5-oxotetrahydro-1H-pyrrolizine-7a-carboxylate
  • Ethyl 6-methylene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
  • ®-2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications .

Properties

IUPAC Name

ethyl 6-methylidene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-10(14)11-5-4-9(13)12(11)7-8(2)6-11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPWRJDJFRDVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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